

# CCT373566: A Molecular Glue Degrader of BCL6 - A Technical Guide

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#### **Abstract**

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor and a key oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for therapeutic intervention. **CCT373566** has emerged as a potent and orally bioavailable small molecule that functions as a molecular glue to induce the targeted degradation of BCL6. This technical guide provides an in-depth overview of the mechanism of action of **CCT373566**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

#### Introduction to BCL6 and Its Role in Cancer

BCL6 is a POZ-zinc finger transcription factor that is essential for the formation of germinal centers (GCs), a critical process for generating high-affinity antibodies.[1] BCL6 exerts its function by recruiting corepressor complexes, such as SMRT, NCoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional repression.[2][3] In normal GC B-cells, BCL6 expression is tightly regulated. However, in several types of non-Hodgkin's lymphoma, particularly DLBCL, chromosomal translocations and mutations lead to the aberrant overexpression of BCL6, contributing to lymphomagenesis by suppressing genes involved in cell cycle control, DNA damage response, and apoptosis.[4]



## CCT373566: A Novel BCL6 Degrader

**CCT373566** is a small molecule that has been identified as a potent degrader of BCL6.[5] Unlike traditional inhibitors that block the function of a protein, **CCT373566** acts as a "molecular glue," inducing the proximity between BCL6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[4] This mechanism of action offers a distinct therapeutic advantage by eliminating the target protein entirely.

A key tool in understanding the specific degradation-inducing activity of **CCT373566** is its stereoisomer, CCT373567. While CCT373567 binds to the BCL6 BTB domain with similar affinity to **CCT373566**, it does not induce degradation, serving as an essential negative control in experimental setups.[1][6]

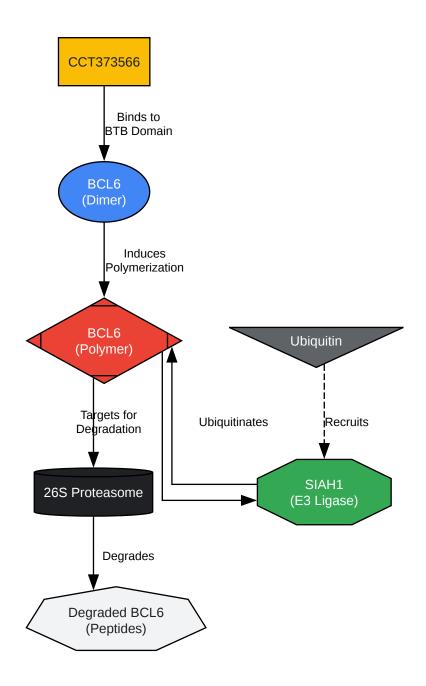
### **Mechanism of Action**

The degradation of BCL6 by **CCT373566** is a multi-step process that hijacks the cell's natural protein disposal machinery.

- Binding to BCL6: **CCT373566** binds to the BTB domain of BCL6. The BTB domain is crucial for BCL6 homodimerization and interaction with corepressors.[7]
- Induction of BCL6 Polymerization: The binding of **CCT373566** to the BCL6 BTB domain induces a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filaments.
- Recruitment of SIAH1 E3 Ligase: These drug-induced BCL6 filaments are then recognized and bound by the SIAH1 E3 ubiquitin ligase.
- Ubiquitination and Proteasomal Degradation: SIAH1 polyubiquitinates BCL6, marking it for recognition and degradation by the 26S proteasome.

This sequence of events leads to the selective and efficient removal of BCL6 from the cell.





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Mechanism of CCT373566-induced BCL6 degradation.

# **Quantitative Data**

The potency and efficacy of **CCT373566** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.



**Table 1: In Vitro Binding and Degradation Activity of** 

CCT373566

| Assay Type            | Parameter | Cell Line  | Value  | Reference |
|-----------------------|-----------|------------|--------|-----------|
| TR-FRET               | IC50      | -          | 2.2 nM | [8]       |
| MSD Degrader<br>Assay | DC50      | OCI-Ly1    | 0.7 nM | [6][9]    |
| MSD Degrader<br>Assay | Dmax      | OCI-Ly1    | 92%    | [9]       |
| MSD Degrader<br>Assay | DC50      | Karpas 422 | 1.0 nM | [1]       |
| MSD Degrader<br>Assay | Dmax      | Karpas 422 | 85%    | [1]       |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of CCT373566 in

**DLBCL Cell Lines** 

| Cell Line          | GI50 (nM) | Reference |
|--------------------|-----------|-----------|
| нт                 | 8.0       | [1][8]    |
| Karpas 422         | 12.5      | [1]       |
| SU-DHL-4           | 1.4       | [1]       |
| OCI-Ly1            | 2.1       | [1]       |
| OCI-Ly3 (BCL6-low) | 1900      | [1]       |

GI50: Half-maximal growth inhibition.

# **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the mechanism of action of **CCT373566**.

# BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of CCT373566 to the BCL6 BTB domain.

- Materials:
  - Recombinant His-tagged BCL6 BTB domain
  - Biotinylated corepressor peptide (e.g., from SMRT or BCOR)
  - Terbium-conjugated anti-His antibody (Donor)
  - Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
  - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
  - CCT373566 and CCT373567 (as a negative control) serially diluted in DMSO
  - 384-well low-volume black plates

#### Procedure:

- Prepare a master mix of His-BCL6 BTB domain and Terbium-anti-His antibody in assay buffer.
- Prepare a master mix of biotinylated corepressor peptide and Streptavidin-d2 in assay buffer.
- Dispense 0.1 μL of serially diluted compounds into the assay plate.
- Add 5 μL of the BCL6/antibody mix to each well.
- Incubate for 15 minutes at room temperature.



- Add 5 μL of the peptide/streptavidin mix to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Acceptor).
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50 value.



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TR-FRET assay workflow.

### NanoBRET™ Target Engagement Assay

This assay measures the engagement of CCT373566 with BCL6 in live cells.

- Materials:
  - HEK293T cells
  - Plasmid encoding BCL6-NanoLuc® fusion protein
  - Plasmid encoding HaloTag®-SMRT fusion protein
  - Transfection reagent (e.g., Lipofectamine® 3000)
  - Opti-MEM™ I Reduced Serum Medium
  - HaloTag® NanoBRET™ 618 Ligand



- Nano-Glo® Live Cell Substrate
- CCT373566 and CCT373567 serially diluted in DMSO
- White 96-well assay plates
- Procedure:
  - Co-transfect HEK293T cells with the BCL6-NanoLuc® and HaloTag®-SMRT plasmids.
  - After 24 hours, harvest and resuspend the cells in Opti-MEM™.
  - Seed the cells into the white assay plates.
  - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2 hours at 37°C.
  - Add serially diluted compounds to the wells and incubate for 2 hours at 37°C.
  - Add the Nano-Glo® Live Cell Substrate.
  - Read the plate on a luminometer equipped with filters for NanoLuc® emission (~460 nm) and the acceptor fluorophore emission (~618 nm).
  - Calculate the NanoBRET™ ratio and plot against compound concentration to determine cellular target engagement.

## **Antiproliferation Assay (CellTiter-Glo®)**

This assay determines the effect of **CCT373566** on the viability of DLBCL cell lines.

- Materials:
  - DLBCL cell lines (e.g., HT, Karpas 422, OCI-Ly1)
  - Complete cell culture medium
  - CCT373566 serially diluted in DMSO
  - Opaque-walled 96-well plates



- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Procedure:
  - Seed cells at an appropriate density (e.g., 5,000 cells/well) in the 96-well plates.
  - Allow cells to attach overnight (for adherent cells).
  - Add serially diluted CCT373566 to the wells.
  - Incubate for the desired period (e.g., 72 hours or 14 days for long-term assays).[1]
  - Equilibrate the plate to room temperature for 30 minutes.
  - Add CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Read the luminescence on a plate reader.
  - Calculate cell viability as a percentage of the DMSO-treated control and plot against compound concentration to determine the GI50 value.

### In Vivo Xenograft Model

This protocol describes a typical in vivo efficacy study in a mouse xenograft model of DLBCL.

- Materials:
  - Female severe combined immunodeficient (SCID) mice
  - DLBCL cell line (e.g., OCI-Ly1 or HT)
  - Matrigel®
  - o CCT373566



Vehicle: 10% DMSO in corn oil[8]

#### Procedure:

- Subcutaneously implant DLBCL cells (e.g., 1 x 10<sup>7</sup> cells in Matrigel®) into the flank of each mouse.
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
- Randomize mice into treatment and vehicle control groups.
- Administer CCT373566 (e.g., 50 mg/kg) or vehicle orally, once or twice daily.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BCL6 levels).

#### Conclusion

**CCT373566** represents a promising therapeutic agent for BCL6-dependent malignancies. Its unique mechanism of action as a molecular glue degrader offers a novel approach to targeting this challenging oncoprotein. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery to further investigate and build upon the understanding of **CCT373566** and the broader class of molecular glue degraders.

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